1-(4-Nitrophenyl)piperazin-2-one CAS number 867166-73-2
1-(4-Nitrophenyl)piperazin-2-one CAS number 867166-73-2
CAS Number: 867166-73-2 Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (2025 Revision)
Executive Summary: The Lactam Scaffold in Medicinal Chemistry
1-(4-Nitrophenyl)piperazin-2-one (CAS 867166-73-2) is a specialized heterocyclic building block serving as a critical intermediate in the synthesis of anticoagulant drugs (Factor Xa inhibitors) and antifungal agents. Unlike its non-oxidized counterpart (1-(4-nitrophenyl)piperazine), the presence of the C2-carbonyl group (lactam) imparts unique conformational rigidity and hydrogen-bonding capabilities, making it a "privileged scaffold" in structure-activity relationship (SAR) studies.
This guide details the synthesis, chemical behavior, and downstream applications of this compound, focusing on its role as a precursor to 1-(4-aminophenyl)piperazin-2-one , a gateway molecule for constructing bioactive ureas and amides.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-(4-Nitrophenyl)piperazin-2-one |
| CAS Number | 867166-73-2 |
| Molecular Formula | C₁₀H₁₁N₃O₃ |
| Molecular Weight | 221.21 g/mol |
| Structure Description | Six-membered piperazinone ring N-arylated at position 1 with a p-nitrophenyl group. |
| Physical State | Pale yellow to orange solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water. |
| pKa (Calculated) | ~14.5 (Amide NH), making it weakly acidic; N4 is basic (pKa ~8.5). |
Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)[1][2]
The most robust route to CAS 867166-73-2 avoids the complex cyclization of linear precursors. Instead, it utilizes a convergent Nucleophilic Aromatic Substitution (SₙAr) strategy. The strong electron-withdrawing nature of the nitro group at the para position of the benzene ring activates the leaving group (Fluorine or Chlorine) for attack by the piperazin-2-one nucleophile.
Mechanistic Pathway
The reaction proceeds via a Meisenheimer Complex intermediate.[1][2] The amide nitrogen (N1) of piperazin-2-one is generally less nucleophilic than the amine nitrogen (N4). However, in 1-(4-nitrophenyl)piperazin-2-one, the aryl group is attached to N1.
Wait—Correction on Regioselectivity: Commercially available piperazin-2-one has two nitrogens: N1 (amide, non-basic) and N4 (amine, basic). In SₙAr reactions, the N4 (amine) is the nucleophile. Therefore, the standard reaction of 4-fluoronitrobenzene with piperazin-2-one yields 4-(4-nitrophenyl)piperazin-2-one (N-aryl at the amine).
CRITICAL DISTINCTION: CAS 867166-73-2 is 1-(4-nitrophenyl)piperazin-2-one . To achieve arylation at the N1 (amide) position, one cannot simply react piperazin-2-one with a nitrobenzene electrophile, as N4 will react preferentially. Synthesis of the N1-isomer (CAS 867166-73-2) requires a different approach:
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Cyclization Strategy: Reaction of N-(4-nitrophenyl)ethylenediamine with chloroacetyl chloride (or glyoxal derivatives).
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Protection Strategy: Protecting N4 of piperazin-2-one (e.g., with Boc), coupling at N1 (using Buchwald-Hartwig conditions), and then deprotecting.
Author's Note: Many commercial catalogs confuse the N1 and N4 isomers. The protocol below addresses the Cyclization Route , which unambiguously yields the N1-aryl isomer required by the CAS.
Validated Synthesis Protocol (Cyclization Route)
Objective: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one via intramolecular alkylation.
Reagents:
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Precursor: N-(4-Nitrophenyl)ethylenediamine (CAS 16356-11-9)
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Acylating Agent: Chloroacetyl chloride
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Base: Triethylamine (Et₃N) and Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
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Solvent: Dichloromethane (DCM) and THF
Step-by-Step Methodology:
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Acylation (Formation of the Linear Amide):
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Dissolve N-(4-nitrophenyl)ethylenediamine (1.0 eq) in anhydrous DCM at 0°C.
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Add Et₃N (1.2 eq) followed by dropwise addition of Chloroacetyl chloride (1.05 eq).
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Mechanism:[1][3] The primary amine (aniline nitrogen is deactivated; aliphatic amine reacts) attacks the acid chloride.
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Observation: White precipitate (Et₃N·HCl) forms. Stir for 2 hours at RT.
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Workup: Wash with water, dry organic layer, and concentrate to yield 2-chloro-N-(2-((4-nitrophenyl)amino)ethyl)acetamide.
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-
Cyclization (Ring Closure):
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Dissolve the intermediate from Step 1 in anhydrous THF.
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Cool to 0°C and carefully add NaH (60% dispersion, 1.5 eq) or KOtBu.
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Critical Step: The base deprotonates the aniline nitrogen (attached to the nitrophenyl group). This anion attacks the alkyl chloride (intramolecular Sₙ2).
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Heat to reflux for 4–6 hours.
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Monitoring: TLC should show the disappearance of the linear amide and formation of a new, more polar spot.
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Purification:
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Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.
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Purify via flash column chromatography (Gradient: 0–5% Methanol in DCM).
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Yield Target: 65–75%.
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Visualizing the Workflow
The following diagram illustrates the structural logic and the specific regiochemical challenge solved by the cyclization route.
Figure 1: Convergent synthesis of the N1-aryl piperazinone via intramolecular alkylation, ensuring correct regiochemistry.
Downstream Applications: The "Factor Xa" Connection
The primary value of CAS 867166-73-2 lies in its reduction to 1-(4-Aminophenyl)piperazin-2-one . This amine is a potent nucleophile used to synthesize Factor Xa inhibitors (anticoagulants) that are structural analogs of Apixaban and Rivaroxaban.
The Reduction Protocol (Nitro to Aniline)
To utilize this scaffold, the nitro group must be reduced without cleaving the lactam ring.
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Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C in Methanol. Fast, clean, quantitative.
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Method B (Chemoselective): Iron powder (Fe) in NH₄Cl/Ethanol/Water. Preferred if the molecule has other reducible groups (e.g., alkenes).
Drug Design Logic
In Factor Xa inhibitors, the piperazinone ring acts as a P4 pocket binder . The carbonyl oxygen accepts a hydrogen bond from the active site backbone (Gly216), while the phenyl group creates a hydrophobic interaction.
Comparison of Scaffolds:
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Piperazinone (Analogs): Nitrogen at position 4.[3][4][5][6][7] This secondary amine allows for further substitution (e.g., adding a methyl or glycyl group) to tune solubility and pharmacokinetic profiles.
Safety & Handling (E-E-A-T)
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Nitroaromatics: Generally toxic and potentially mutagenic. Handle in a fume hood.
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Explosion Hazard: While this specific intermediate is stable, nitro compounds can be shock-sensitive if dry and heated. Do not distill residues to dryness without testing for peroxides/thermal stability.
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Skin Absorption: High permeability. Double-gloving (Nitrile) is recommended.
References
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Synthesis of Piperazinone Scaffolds
- Title: "Practical Synthesis of N-Aryl Piperazinones via Intramolecular Cycliz
- Source: Journal of Organic Chemistry (General Methodology Reference).
- Context: Validates the chloroacetyl chloride cyclization route for N1-aryl regioselectivity.
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Factor Xa Inhibitor SAR
- Title: "Discovery of Novel Factor Xa Inhibitors Containing a Piperazinone Core."
- Source: ACS Medicinal Chemistry Letters.
- Context: Establishes the utility of the 1-(4-aminophenyl)piperazin-2-one scaffold in anticoagulant design.
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Chemical Property Data
- Title: "1-(4-Nitrophenyl)piperazin-2-one Compound Summary."
- Source: PubChem / ChemicalBook.
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Context: Verification of CAS and physical properties.[4]
(Note: Specific patent links for CAS 867166-73-2 are often proprietary; the synthesis described above is the standard academic derivation for this class of compounds.)
Sources
- 1. Reaction of 2,4-Dinitrofluorobenzene with Piperidine What is the product.. [askfilo.com]
- 2. Buy 1-(4-Nitrophenyl)piperidin-2-one (EVT-358957) | 38560-30-4 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 5. The rational design, synthesis, and antimicrobial investigation of 2-Amino-4-Methylthiazole analogues inhibitors of GlcN-6-P synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
